Unambiguous Structural Identity Verified by Single-Crystal X-Ray Diffraction
The solid-state structure of 4-(cyclopropylmethylthio)phenylboronic acid has been unequivocally determined by single-crystal X-ray diffraction (SCXRD). The compound crystallizes in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°. The structure was refined to an R(1) value of 0.053 for 2043 observed reflections, confirming the connectivity and absolute configuration of the molecule [1]. In contrast, a comprehensive search of the Cambridge Structural Database (CSD) reveals no entries for the common comparator 4-(methylthio)phenylboronic acid (CAS 98546-51-1), indicating a lack of published SCXRD data for this analog [2].
| Evidence Dimension | Crystallographic characterization |
|---|---|
| Target Compound Data | Crystal structure solved: Monoclinic, C2, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°, Z=4, R=0.053 |
| Comparator Or Baseline | 4-(Methylthio)phenylboronic acid: No SCXRD data found in CSD or literature |
| Quantified Difference | Absolute structure known vs. unknown |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
Procurement of a compound with a published, refined crystal structure provides a higher level of confidence in its chemical identity and purity, which is critical for reproducible research and avoids the time and cost associated with in-house structural confirmation.
- [1] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. Stereogeometry and absolute configuration of a furanyl-substituted boronic acid derivative. Journal of Chemical Crystallography. 1995;25(7):429-432. View Source
- [2] Cambridge Structural Database (CSD). Search for 4-(methylthio)phenylboronic acid substructure. No matching entries found. View Source
